N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, making it a promising candidate for the development of new anti-tubercular drugs .
Mode of Action
The compound interacts with its target, DprE1, through a process that is still under investigation. Molecular docking studies suggest that it binds to both the cas and pas sites of the enzyme, resulting in a mixed type of inhibition . This interaction disrupts the normal function of DprE1, thereby inhibiting the growth of M. tuberculosis .
Biochemical Pathways
The compound’s action primarily affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This leads to impaired cell wall synthesis and ultimately, the death of the bacteria .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth. By targeting DprE1 and disrupting cell wall synthesis, it exerts a potent anti-tubercular effect . Some benzothiazole derivatives have also shown significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Related benzothiazole derivatives have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially affecting processes such as inflammation and pain .
Molecular Mechanism
Related compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced at the 4 and 6 positions of the benzothiazole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the 4,6-dimethylbenzothiazole with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar in structure but contains a chlorine atom at the 6-position instead of dimethyl groups.
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: Contains bromine atoms at the 2 and 6 positions and an aniline group.
Uniqueness
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of dimethyl groups at the 4 and 6 positions, which enhance its lipophilicity and potentially improve its biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRUJHCRJJNGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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